Cas no 2229303-83-5 (3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol)

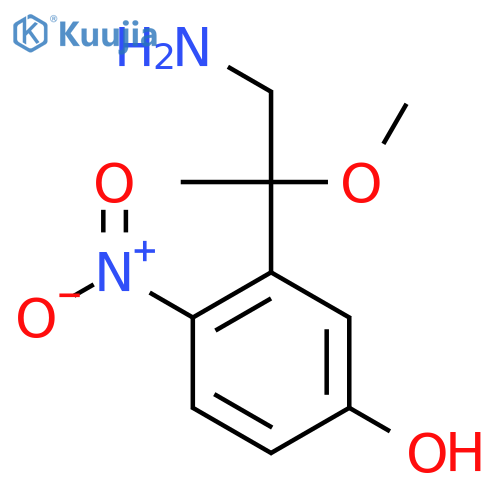

2229303-83-5 structure

商品名:3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 化学的及び物理的性質

名前と識別子

-

- 3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol

- EN300-1800548

- 2229303-83-5

-

- インチ: 1S/C10H14N2O4/c1-10(6-11,16-2)8-5-7(13)3-4-9(8)12(14)15/h3-5,13H,6,11H2,1-2H3

- InChIKey: OOIMMSBIINNBTL-UHFFFAOYSA-N

- ほほえんだ: O(C)C(C)(CN)C1C=C(C=CC=1[N+](=O)[O-])O

計算された属性

- せいみつぶんしりょう: 226.09535693g/mol

- どういたいしつりょう: 226.09535693g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 5

- 重原子数: 16

- 回転可能化学結合数: 3

- 複雑さ: 256

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 101Ų

- 疎水性パラメータ計算基準値(XlogP): 0.3

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1800548-0.1g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 0.1g |

$1068.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-2.5g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 2.5g |

$2379.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-5.0g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 5g |

$3520.0 | 2023-05-23 | ||

| Enamine | EN300-1800548-0.05g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 0.05g |

$1020.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-0.5g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 0.5g |

$1165.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-1.0g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 1g |

$1214.0 | 2023-05-23 | ||

| Enamine | EN300-1800548-0.25g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 0.25g |

$1117.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-10.0g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 10g |

$5221.0 | 2023-05-23 | ||

| Enamine | EN300-1800548-5g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 5g |

$3520.0 | 2023-09-19 | ||

| Enamine | EN300-1800548-10g |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol |

2229303-83-5 | 10g |

$5221.0 | 2023-09-19 |

3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol 関連文献

-

1. Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10Nadezhda B. Tamm,Ilya N. Ioffe,Erhard Kemnitz,Sergey I. Troyanov Dalton Trans., 2009, 2740-2745

-

Shimou Chen,Hong En Lim,Yasumitsu Miyata,Ryo Kitaura,Yoshio Bando,Dmitri Golberg,Hisanori Shinohara Chem. Commun., 2011,47, 10368-10370

-

Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096

-

Ang-Ying Lin,Fuqian Yang,Sanboh Lee RSC Adv., 2016,6, 94949-94958

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

2229303-83-5 (3-(1-amino-2-methoxypropan-2-yl)-4-nitrophenol) 関連製品

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)

- 2138816-89-2(2-(2-Bromoethenyl)-4-ethoxyphenol)

- 326919-69-1(ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate)

- 2228939-27-1(methyl 3-(aminomethyl)-5-cyclopropylhexanoate)

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1808841-89-5(tert-butyl N-({octahydrocyclopenta[c]pyrrol-3a-yl}methyl)carbamate)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量